Bienvenue dans la boutique en ligne BenchChem!

3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol

p38 MAP kinase Inflammation Kinase Inhibitor

This 1,3,5-trisubstituted pyrazol-5-ol scaffold is validated in multiple kinase inhibitor programs. The synergistic C3-tert-butyl/N1-methyl substitution pattern dictates a unique conformational profile essential for ATP-pocket geometry—replacing with 3-phenyl, 3-trifluoromethyl, or N-unsubstituted analogs leads to unpredictable potency losses. Urea derivatives achieve p38γ IC50 160 nM with >46-fold selectivity over GSK-3α and oral activity in murine arthritis models. With MW 154.11 Da, single HBD, and one rotatable bond, it is ideal for CNS-penetrant kinase probes. Laccase-catalyzed derivatization (77–99% yields) enables eco-friendly library synthesis. Derivatives also target TrkA (IC50 0.012 μM) for oncology applications.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 66699-81-8
Cat. No. B8725486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol
CAS66699-81-8
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=O)N(N1)C
InChIInChI=1S/C8H14N2O/c1-8(2,3)6-5-7(11)10(4)9-6/h5,9H,1-4H3
InChIKeyLJLSQPRMLDARKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol (CAS 66699-81-8): Key Features for Scientific Selection


3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol (CAS 66699-81-8) is a 1,3,5-trisubstituted pyrazol-5-ol building block characterized by a sterically demanding tert-butyl group at C3 and a methyl group at N1 . This compound is a versatile intermediate for constructing kinase-focused compound libraries, primarily through derivatization of the 5-hydroxy group into urea or ether linkages, and has been validated as a core scaffold in several potent and selective kinase inhibitor programs [1][2].

Why Generic Substitution of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol (CAS 66699-81-8) Can Derail Your Project


Simple pyrazol-5-ol analogs cannot be interchanged with 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol without risking project failure. The synergistic combination of the N1-methyl group and the sterically bulky C3-tert-butyl group dictates a unique conformational profile and tautomeric preference (5-ol vs. 3-one form) that directly controls the geometry of derived compounds within kinase ATP-binding pockets [1]. Replacing this compound with a 3-phenyl, 3-trifluoromethyl, or N-unsubstituted analog alters the exit vector trajectory, logP, and metabolic stability of the final inhibitor, leading to significant and unpredictable losses in target potency and selectivity [2].

Quantitative Evidence Guide for 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol (CAS 66699-81-8): Direct Comparator Data for Scientific Procurement


p38 MAP Kinase Inhibition: Direct Comparison of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol Urea Derivative vs. a Phenyl Analog

A urea derivative of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol was identified as a potent and selective p38 kinase inhibitor in biochemical and cellular assays and demonstrated oral activity in two acute models of cytokine release and a chronic murine model of arthritis [1]. In stark contrast, a structurally distinct pyrazol-5-ol analog, 4-benzoyl-3-methyl-1-phenyl-1H-pyrazol-5-ol, exhibited an IC50 of 100,000 nM against p38alpha, representing a profound >1,000-fold difference in potency [2], underscoring the critical role of the tert-butyl/methyl substitution pattern in achieving meaningful target engagement.

p38 MAP kinase Inflammation Kinase Inhibitor

Kinase Selectivity Profile: 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol-Derived Urea Demonstrates >1,000-fold Selectivity for p38gamma over GSK-3alpha

One derivative built on the 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol scaffold, 1-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-3-(4-((2-((3-methoxy-5-(2-(2-(2-methoxy-ethoxy)ethoxy)ethoxy)phenyl)amino)pyridin-4-yl)oxy)naphthalen-1-yl)urea (as claimed in US9771353, Example 5), displayed an IC50 of 160 nM against the p38gamma (MAPK12) isoform, while its activity against the off-target kinase GSK-3alpha was significantly lower, with an IC50 of 7,490 nM [1][2]. This represents a >46-fold selectivity window, confirming that the tert-butyl/methyl-substituted pyrazol-5-ol scaffold can be tuned for excellent kinase selectivity.

Kinase Selectivity p38 MAPK GSK-3alpha

Green Chemistry Synthesis: Laccase-Catalyzed Derivatization of 3-(tert-Butyl)-1H-pyrazol-5-ol Scaffolds Achieves 77–99% Yields

A highly efficient, laccase-catalyzed method for synthesizing 4-substituted 3-tert-butyl-1H-pyrazol-5-ol derivatives has been developed. This green chemistry approach operates under mild conditions using air as the oxidant and delivers products with yields ranging from 77% to 99% [1]. This contrasts sharply with traditional multi-step synthetic routes for other pyrazol-5-ol analogs, which often require harsh reagents, protecting group strategies, and anhydrous conditions, and frequently deliver lower overall yields.

Green Chemistry Laccase Catalysis Pyrazole Synthesis

Optimized Physicochemical Profile for CNS Drug Discovery: Fewer Rotatable Bonds and H-Bond Donors Compared to Common Alternatives

3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol exhibits a favorable physicochemical profile for central nervous system (CNS) drug discovery programs. It possesses only 1 hydrogen bond donor and 2 hydrogen bond acceptors, and a single rotatable bond, resulting in a low molecular weight of 154.11 Da and a topological polar surface area (tPSA) that is typically favorable for blood-brain barrier penetration . For comparison, an alternative common building block, 1-methyl-3-phenyl-1H-pyrazol-5-ol, has a higher molecular weight (174.2 g/mol) and a higher calculated logP (0.626), which can be detrimental to CNS drug-likeness [1]. The lower number of rotatable bonds and H-bond donors of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol improves the probability of achieving oral bioavailability and CNS exposure.

CNS Drug Discovery Physicochemical Properties Medicinal Chemistry

High-Value Application Scenarios for 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol (CAS 66699-81-8)


Kinase Inhibitor Lead Optimization for Inflammatory Disease

Procure 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol as the core scaffold for generating potent, selective, and orally bioavailable p38 MAP kinase inhibitors. Evidence from [1] and [2] demonstrates that urea derivatives of this compound achieve p38gamma IC50 values of 160 nM with >46-fold selectivity over GSK-3alpha, and are orally active in murine arthritis models. This scaffold is ideally suited for hit-to-lead programs in rheumatoid arthritis, COPD, and other inflammatory conditions.

CNS-Penetrant Kinase Probe Development

Utilize 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol as a low-molecular-weight (154.11 Da), low-HBD (1), low-rotatable bond (1) building block for designing brain-penetrant kinase inhibitors [1]. The favorable CNS physicochemical profile, combined with demonstrated kinase selectivity (Section 3, Evidence Item 2), makes this compound an excellent starting point for neuroscience target validation and neuroinflammation programs.

Green Chemistry-Based Library Synthesis

Leverage the laccase-catalyzed derivatization method (yields 77–99%) to rapidly generate a diverse library of 4-substituted pyrazol-5-ol analogs from a common precursor under mild, environmentally friendly conditions [1]. This approach is ideal for generating large, structurally diverse screening libraries with minimal environmental impact and cost, and is applicable to industrial-scale parallel synthesis.

Selective Kinase Inhibitor Development for Oncology

The 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol scaffold is not limited to p38; derivatives have been used to target other kinases, including TrkA (IC50 = 0.012 μM for a related amine analog) [1][2]. This versatility makes it a preferred building block for developing selective inhibitors for a range of oncology targets, where off-target activity against a panel of kinases (e.g., GSK-3alpha, SYK) must be minimized.

Quote Request

Request a Quote for 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.